molecular formula C12H12O7 B14420647 Trimethyl 4-hydroxybenzene-1,2,3-tricarboxylate CAS No. 81931-48-8

Trimethyl 4-hydroxybenzene-1,2,3-tricarboxylate

Cat. No.: B14420647
CAS No.: 81931-48-8
M. Wt: 268.22 g/mol
InChI Key: RLAQYWQGVIWVHJ-UHFFFAOYSA-N
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Description

Trimethyl 4-hydroxybenzene-1,2,3-tricarboxylate is an organic compound with the molecular formula C12H12O6 It is a derivative of benzene, featuring three carboxylate groups and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethyl 4-hydroxybenzene-1,2,3-tricarboxylate typically involves multi-component reactions. One notable method is the one-pot reaction of dimethyl acetylenedicarboxylate and malononitrile in the presence of catalysts such as triphenylphosphine and p-toluenesulfonic acid. This reaction is carried out under mild conditions and results in the formation of a fully substituted phenol with bright fluorescence properties .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and the use of efficient catalysts are likely to be employed to achieve high yields and purity in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Trimethyl 4-hydroxybenzene-1,2,3-tricarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The carboxylate groups can be reduced to alcohols under specific conditions.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Trimethyl 4-hydroxybenzene-1,2,3-tricarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of trimethyl 4-hydroxybenzene-1,2,3-tricarboxylate involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the carboxylate groups can participate in ionic interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Trimethyl benzene-1,2,4-tricarboxylate: Similar structure but lacks the hydroxyl group.

    Dimethyl terephthalate: Contains two carboxylate groups and is used in polymer production.

    Isophthalic acid: Another benzene derivative with carboxylate groups but different substitution pattern.

Uniqueness

Its fluorescent properties also make it valuable in optoelectronic applications .

Properties

CAS No.

81931-48-8

Molecular Formula

C12H12O7

Molecular Weight

268.22 g/mol

IUPAC Name

trimethyl 4-hydroxybenzene-1,2,3-tricarboxylate

InChI

InChI=1S/C12H12O7/c1-17-10(14)6-4-5-7(13)9(12(16)19-3)8(6)11(15)18-2/h4-5,13H,1-3H3

InChI Key

RLAQYWQGVIWVHJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)O)C(=O)OC)C(=O)OC

Origin of Product

United States

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